2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline
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Overview
Description
2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline is a complex organic compound that belongs to the class of heterocyclic compounds. It features a quinoline moiety fused with a pyrazolo[1,5-a]pyrazine ring system, which is further substituted with a cyclopropyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis may start with the preparation of the pyrazolo[1,5-a]pyrazine core, followed by the introduction of the cyclopropyl group and subsequent coupling with a quinoline derivative. Reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the specific transformation desired.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of reduced pyrazolo[1,5-a]pyrazine derivatives.
Scientific Research Applications
2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as a bioactive molecule, including its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline involves its interaction with specific molecular targets. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to a biological response. The pathways involved can include inhibition of enzyme activity, receptor antagonism, or activation of signaling cascades.
Comparison with Similar Compounds
Similar Compounds
2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine: A related compound with a similar core structure but lacking the quinoline moiety.
Pyrazolo[1,5-a]pyrimidines: Compounds with a similar pyrazolo[1,5-a] ring system but different substituents and biological activities.
Uniqueness
2-{2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-5-carbonyl}quinoline is unique due to its specific combination of a quinoline moiety with a pyrazolo[1,5-a]pyrazine ring system and a cyclopropyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
(2-cyclopropyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-quinolin-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O/c24-19(17-8-7-13-3-1-2-4-16(13)20-17)22-9-10-23-15(12-22)11-18(21-23)14-5-6-14/h1-4,7-8,11,14H,5-6,9-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLHOTQMAXSHJJI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN3CCN(CC3=C2)C(=O)C4=NC5=CC=CC=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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